6-Methylquinoxaline-2-carbaldehyde

CAS No.:

Cat. No.: VC20153847

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O |

|---|---|

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 6-methylquinoxaline-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3 |

| Standard InChI Key | ZRWDXVSKJWFATI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=NC=C(N=C2C=C1)C=O |

Introduction

Chemical Identity and Structural Properties

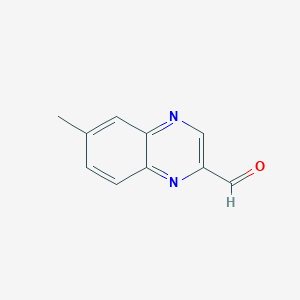

Figure 1: Structural representation of 6-methylquinoxaline-2-carbaldehyde.

Synthesis and Reaction Mechanisms

Primary Synthetic Route

The most efficient method involves selenium dioxide (SeO₂)-mediated oxidation of 6-methylquinoxaline under microwave irradiation :

Reaction Scheme:

Table 1: Optimization of Synthesis Conditions

| Parameter | Value | Yield | Reference |

|---|---|---|---|

| Oxidizing Agent | SeO₂ (1.3 equiv) | 91% | |

| Solvent | 1,4-Dioxane/H₂O (5:1) | 85% | |

| Temperature | 200°C (microwave) | 91% | |

| Reaction Time | 30 min (microwave) | 91% |

Mechanistic Insight: SeO₂ selectively oxidizes the methyl group at C2 via a radical-mediated pathway, forming the aldehyde functionality . The reaction proceeds through a selenious acid intermediate, with microwave irradiation enhancing reaction efficiency .

Alternative Methods

-

Conventional Heating: Prolonged reflux (6–12 hours) in dioxane yields comparable results but with lower efficiency (70–75%) .

-

Catalytic Systems: TBHP (tert-butyl hydroperoxide) with SeO₂ improves regioselectivity in polycyclic substrates .

Spectral Characterization and Analytical Data

Table 2: Key Spectral Assignments

Applications in Medicinal Chemistry and Materials Science

Biological Activity

-

Anticancer Potential: Derivatives like 4,4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) show IC₅₀ = 125 μg/mL against HepG2 liver cancer cells .

-

Antimicrobial Activity: Quinoxaline aldehydes inhibit Yersinia enterocolitica (19.5 ± 1.0 mm zone of inhibition at 2.5 μg/mL) .

-

Antioxidant Capacity: DPPH radical scavenging activity reaches 67.48% at 500 μg/mL .

Materials Science

-

Nonlinear Optical (NLO) Properties: High first-order hyperpolarizability (β = 1.2×10⁻³⁰ esu) suggests utility in photonic devices .

-

Coordination Chemistry: The aldehyde group facilitates Schiff base formation for metal-organic frameworks (MOFs).

Computational and Molecular Docking Studies

DFT Calculations

-

Geometry Optimization: B3LYP/6-311++G(d,p) level confirms planar quinoxaline core with distorted aldehyde group .

-

Frontier Molecular Orbitals: HOMO-LUMO gap = 4.2 eV, indicating moderate reactivity .

Molecular Docking

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume